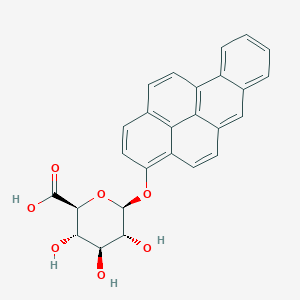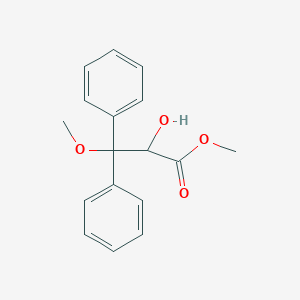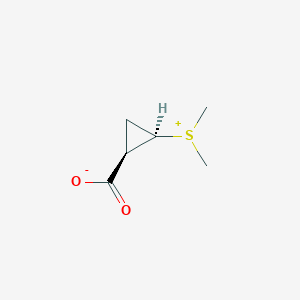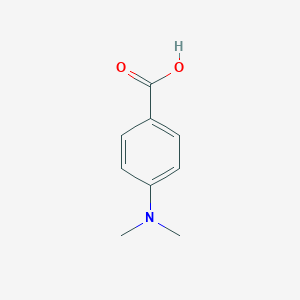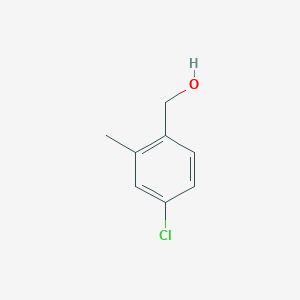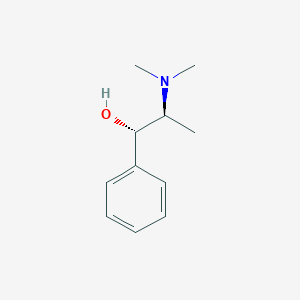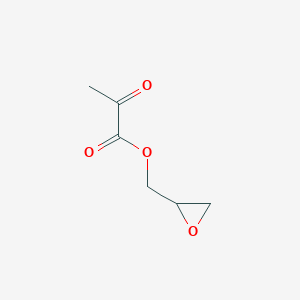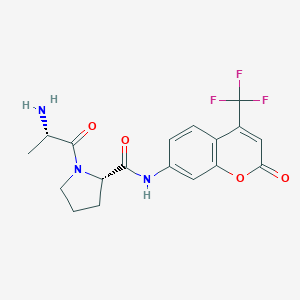
H-Ala-Pro-AFC
Overview
Description
H-Ala-Pro-AFC is a fluorogenic substrate for dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase . It is a biological active peptide . This compound is also a substrate for fibroblast activation protein alpha (FAP, also called antiplasmin-cleaving enzyme, APCE) .
Molecular Structure Analysis
The molecular formula of this compound is C18H18F3N3O4 . The IUPAC name is (2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide . The molecular weight is 397.35 g/mol .Scientific Research Applications
Carbon Dioxide Tolerance in Fuel Cells
- Research on alkaline fuel cells (AFCs) has highlighted their potential in addressing CO2 tolerance issues, which is crucial for the development of cost-effective and efficient fuel cells (Adams et al., 2008).
Amniotic Fluid-Derived Cells (H-AFC)
- Human amniotic fluid cells (H-AFC) have been extensively studied for their diagnostic and therapeutic potential in genetics and regenerative medicine (Simoni & Colognato, 2009).
Peptide Transport Studies
- H-Ala-Pro-AFC has been utilized in research on peptide transport, specifically in studying the specificity of the intestinal H+/peptide symporter PEPT1 (Brandsch et al., 1998).
Photodynamic Therapy Research
- Studies involving 5-Aminolevulinic acid with sodium ferrous citrate (ALA/SFC) have explored their potential in autophagy induction and protection against hypoxia-induced cellular injury, relevant in cardiac health research (Zhao et al., 2016).
Bladder Cancer Detection
- Research has been conducted using hexaminolevulinate (HAL) for photodynamic detection of bladder cancer cells in voided urine, showcasing the applicability of AFC derivatives in cancer diagnostics (Nakai et al., 2017).
Enzyme Activity Detection
- AFC derivatives have been used in developing methods for detecting alkaline phosphatase activity, crucial in diagnosing bone and hepatobiliary diseases (Wang et al., 2021).
AFC in Enzyme Localization
- AFC substrates like Ala-Pro-AFC have been used in the localization of protease activities, providing valuable insights into biochemical and histochemical studies of proteases (Lojda, 1996).
Plasma Membrane Protein Fishing
- In membrane proteomics, AFC derivatives have been part of innovative techniques for efficiently separating and extracting membrane proteins (Lee et al., 2011).
Expression of hTERT in Human Amniocytes
- Studies have focused on the expression of hTERT gene in AFCs and the extracellular vesicles they secrete, highlighting the role of AFCs in tissue regeneration (Radeghieri et al., 2017).
Mechanism of Action
Target of Action
H-Ala-Pro-AFC is a biologically active peptide . Its primary targets are Dipeptidyl Peptidase IV (DPP IV) and Xaa-Pro Dipeptidase . These enzymes play crucial roles in various biological processes, including the regulation of glucose metabolism, immune response, and signal transduction.
Mode of Action
This compound interacts with its targets by serving as a substrate for DPP IV and Xaa-Pro Dipeptidase . The interaction results in the cleavage of the peptide, which can be detected due to the release of a fluorescent signal (Abs/Em=380/500nm) .
Result of Action
The cleavage of this compound by DPP IV and Xaa-Pro Dipeptidase results in the release of a fluorescent signal . This can be used to measure the activity of these enzymes, making this compound a valuable tool in biochemical research.
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling H-Ala-Pro-AFC . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)/t9-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRRKBLWOMKWNS-ZANVPECISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



